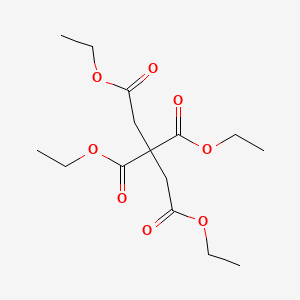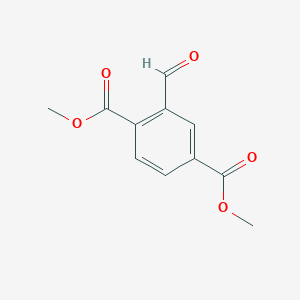
Dimethyl 2-formylterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-formylterephthalate is an organic compound with the molecular formula C10H8O5. It is a derivative of terephthalic acid, where two of the carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a formyl group. This compound is a white crystalline solid and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-formylterephthalate can be synthesized through several methods. One common method involves the formylation of dimethyl terephthalate using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the oxidation of dimethyl 2-methylterephthalate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-formylterephthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate, resulting in dimethyl terephthalate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dimethyl terephthalate.
Reduction: Dimethyl 2-hydroxymethylterephthalate.
Substitution: Various amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-formylterephthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of high-performance materials, such as polyesters and resins.
Mécanisme D'action
The mechanism of action of dimethyl 2-formylterephthalate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can undergo nucleophilic addition reactions, while the ester groups can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which increases the electrophilicity of the formyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: Lacks the formyl group and is used primarily in the production of polyethylene terephthalate (PET).
Dimethyl phthalate: Contains ester groups on the ortho positions of the benzene ring and is used as a plasticizer.
Uniqueness
Dimethyl 2-formylterephthalate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other dimethyl esters of terephthalic acid. This makes it a valuable intermediate in organic synthesis, offering pathways to a variety of functionalized aromatic compounds.
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
dimethyl 2-formylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H10O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-6H,1-2H3 |
Clé InChI |
FERDJLRBMVPYEZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
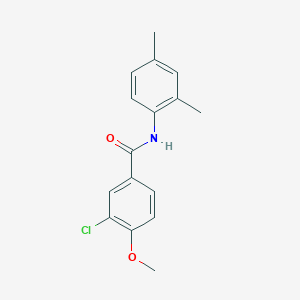
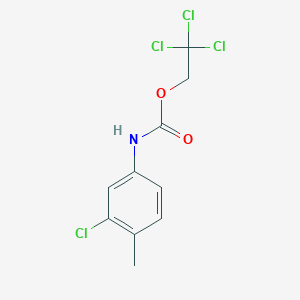
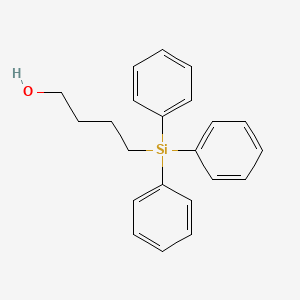
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
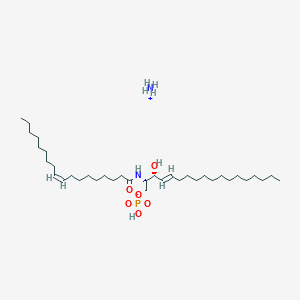
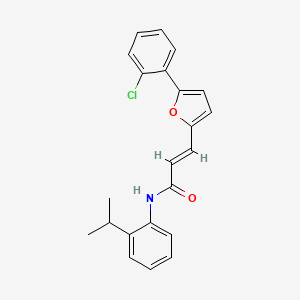
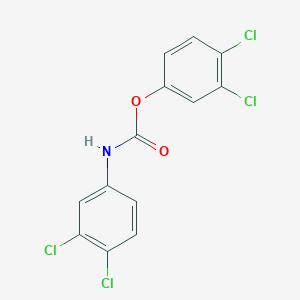
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)



